molecular formula C23H18BrClN2O2 B4856711 N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

Cat. No. B4856711
M. Wt: 469.8 g/mol
InChI Key: OFZHBDSVHYGWCV-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide is not fully understood, but it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide may lead to the upregulation of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and induce apoptosis, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been found to inhibit angiogenesis, or the formation of new blood vessels. This can be beneficial in cancer research, as tumors require a blood supply in order to grow and spread. In addition, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule compound, which makes it easy to synthesize and manipulate in the lab. In addition, it has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for cancer research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are a number of future directions for research on N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide. One direction is to further explore its mechanism of action and its effects on different cell types. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research could be done to investigate its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide is a small molecule compound that has gained attention in recent years for its potential use in scientific research. It has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about this compound, it has shown promise in the field of cancer research and may have potential for use in the treatment of other diseases.

Scientific Research Applications

N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O2/c1-15-6-12-18(13-7-15)26-23(29)21(14-16-8-10-17(24)11-9-16)27-22(28)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZHBDSVHYGWCV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(4-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
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N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
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N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 4
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 6
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

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